molecular formula C13H5F19O2 B1349975 1H,1H-Perfluoro-n-decyl acrylate CAS No. 335-83-1

1H,1H-Perfluoro-n-decyl acrylate

Cat. No. B1349975
CAS RN: 335-83-1
M. Wt: 554.15 g/mol
InChI Key: QPVJROJBHCURKR-UHFFFAOYSA-N
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Description

“1H,1H-Perfluoro-n-decyl acrylate” is a chemical compound with the molecular formula C13H5F19O2 . It has a molecular weight of 554.15 . It is used in the immobilization of dl-homocysteine and has been used to modify surfaces and functionalize polymers .


Molecular Structure Analysis

The molecular structure of “1H,1H-Perfluoro-n-decyl acrylate” consists of 39 atoms; 5 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, and 19 Fluorine atoms . It contains 38 bonds; 33 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

“1H,1H-Perfluoro-n-decyl acrylate” is a clear liquid . It is insoluble in water . It has a boiling point of 66°C at 0.35 mmHg and a refractive index of 1.3266 .

Scientific Research Applications

Interaction with Polyelectrolytes

1H,1H-Perfluoro-n-decyl acrylate has been studied for its interaction with polyelectrolytes. Proietti et al. (2002) explored its interaction with a cationic copolymer using NMR, evidencing strong polymer-surfactant interactions and changes in chemical shifts, indicating its potential in forming unique polymer structures (Proietti et al., 2002).

Thermal and Structural Stability

Christian and Coclite (2017) investigated the thermal, chemical, and structural stability of 1H,1H,2H,2H-perfluorodecyl acrylate polymers. Their findings suggest significant potential for these polymers in applications involving thermal, chemical, and mechanical stresses, particularly in maintaining crystalline structure and properties under varying conditions (Christian & Coclite, 2017).

Surface and Interfacial Properties

Zhong et al. (2017) synthesized novel monomers using 1H,1H,2H,2H-perfluoro-1-decyl acrylate and investigated their applications in enhancing oil recovery. They found these polymers to be effective in reducing water film on rock surfaces and interfacial tension, highlighting their potential in the petroleum industry (Zhong et al., 2017).

Protective Coatings and Biodegradation

Sabatini et al. (2018) explored the use of 1H,1H-Perfluoro-n-decyl acrylate in creating protective coatings for marble, focusing on overcoming issues related to photo-chemical degradation. Their research points to its effectiveness in providing durable, water-repellent coatings for cultural heritage conservation (Sabatini et al., 2018).

Photochemical Stability

Lazzari et al. (2001) studied the photochemical stability of copolymers containing 1H,1H,2H,2H-Perfluorodecyl acrylate, revealing its robustness under artificial solar light irradiation. This research indicates its suitability for long-term outdoor applications where exposure to sunlight is a concern (Lazzari et al., 2001).

Polymerization and Fluorinated Polymers

Estelrich, Améduri, and López-Calahorra (2004) reported on the preparation of new acrylic esters with 1H,1H,2H,2H-perfluoro-n-decyl acrylate and their polymerization. This study highlights the unique properties of these fluorinated polymers, such as maintaining triple bonds during polymerization, contributing to the development of novel polymeric materials (Estelrich, Améduri, & López-Calahorra, 2004).

Synthesis of Carboxylic Acid End-Capped Polymers

Grignard et al. (2007) explored the polymerization of 1H,1H,2H,2H-Heptadecafluorodecyl acrylate, resulting in copolymers end-capped by a carboxylic acid group. This study provides insight into the controlled synthesis of fluorinated polymers with specific functional groups, extending their application potential in various fields (Grignard et al., 2007).

Copolymerization for Fuel Cell Membranes

Coclite et al. (2013) synthesized copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate for potential use as proton exchange membranes in fuel cells. This research demonstrates the ability of these materials to achieve a balance between conductive and stable membrane properties, essential for efficient fuel cell operation (Coclite et al., 2013).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F19O2/c1-2-4(33)34-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)32/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVJROJBHCURKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375104
Record name 1H,1H-Perfluoro-n-decyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-n-decyl acrylate

CAS RN

335-83-1
Record name 1H,1H-Perfluoro-n-decyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CM Reese, BJ Thompson, PK Logan, CM Stafford… - Polymer …, 2019 - pubs.rsc.org
Thiolactone chemistry has garnered significant attention as a powerful post-polymerization modification (PPM) route to mutlifunctional polymeric materials. Here, we apply this versatile …
Number of citations: 11 pubs.rsc.org
DL Patton - Polymer, 2019 - researchgate.net
Thiolactone chemistry has garnered significant attention as a powerful post-polymerization modification (PPM) route to mutlifunctional polymeric materials. Here, we apply this versatile …
Number of citations: 1 www.researchgate.net
L Xiong, LL Kendrick, H Heusser… - … applied materials & …, 2014 - ACS Publications
Superamphiphobic surfaces, exhibiting high contact angles and low contact angle hysteresis to both water and low surface tension liquids, have attracted a great deal attention in recent …
Number of citations: 94 pubs.acs.org
Q Zhang, S Zhu - Macromolecular rapid communications, 2014 - Wiley Online Library
In this work, a novel class of O 2 /N 2 switchable polymers is reported, which is prepared by atom transfer radical copolymerization (ATRcoP) of commercially available 2,2,2‐…
Number of citations: 30 onlinelibrary.wiley.com
JNL Albert, TD Bogart, RL Lewis, KL Beers… - Nano …, 2011 - ACS Publications
Solvent vapor annealing (SVA) with solvent mixtures is a promising approach for controlling block copolymer thin film self-assembly. In this work, we present the design and fabrication …
Number of citations: 110 pubs.acs.org
H Gu, J Zhang, S Faucher, S Zhu - Macromolecular Reaction …, 2011 - Wiley Online Library
Multi‐functional tri‐block copolymers having fluorinated and triethoxysilane side chains and polyacrylate backbone have been synthesized and used as surface‐active additives (…
Number of citations: 1 onlinelibrary.wiley.com
MM Abdelghafour, Á Imre-Deák, L Mérai… - … : Recent Advances and …, 2022 - Springer
The self-cleaning surfaces play a crucial role in the present pandemic and global crisis. Self-cleaning property is mainly associated to superhydrophobic surfaces, from which the dust …
Number of citations: 1 link.springer.com
T Bogart - 2010 - udspace.udel.edu
Block copolymer thin film phase behavior from self-assembly is significantly affected by the free surface energetics of the film and block interactions. Solvent vapor annealing promotes …
Number of citations: 1 udspace.udel.edu
CM Reese - 2019 - aquila.usm.edu
The combination of surface-initiated polymerization (SIP) and post-polymerization (PPM) serves as a powerful approach to fabricate complex, multifunctional polymer films, which can …
Number of citations: 0 aquila.usm.edu
CS Ha, S Nagappan - 2018 - books.google.com
In materials chemistry, hybrid systems have become popular because of their enhanced properties compared to their individual components. Organic-inorganic hybrid materials have …
Number of citations: 11 books.google.com

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